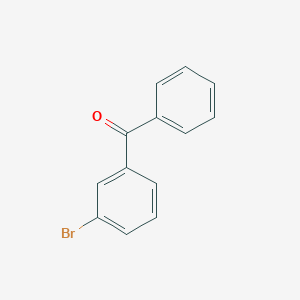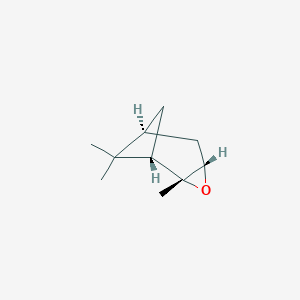![molecular formula C42H22N2O6 B087121 9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- CAS No. 116-76-7](/img/structure/B87121.png)
9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-, commonly known as AQ4N, is an organic compound that has been studied for its potential use in cancer treatment. This molecule has been found to have promising anti-tumor properties and has been the subject of extensive scientific research. In
Mécanisme D'action
AQ4N is activated by a group of enzymes known as nitroreductases, which are overexpressed in hypoxic tumor cells. Under low oxygen conditions, nitroreductases convert AQ4N into a highly reactive species that can cause DNA damage and cell death. This mechanism of action is unique to AQ4N and has been shown to be effective in killing hypoxic tumor cells.
Effets Biochimiques Et Physiologiques
AQ4N has been found to have a number of biochemical and physiological effects. It has been shown to selectively target hypoxic tumor cells, resulting in the death of these cells. AQ4N has also been found to have anti-angiogenic effects, which can prevent the growth of new blood vessels that are necessary for tumor growth. Additionally, AQ4N has been found to have immunomodulatory effects, which can enhance the immune system's ability to fight cancer.
Avantages Et Limitations Des Expériences En Laboratoire
AQ4N has a number of advantages and limitations for lab experiments. One advantage is that it selectively targets hypoxic tumor cells, which can make it more effective than traditional chemotherapy. AQ4N also has a well-established synthesis method, which can make it easier to produce in large quantities. However, AQ4N has some limitations, including its potential toxicity and the need for hypoxic conditions to activate it. These limitations can make it more difficult to work with in the lab.
Orientations Futures
There are a number of future directions for AQ4N research. One direction is to further explore its potential use in cancer treatment. Clinical trials are currently underway to evaluate its safety and efficacy in humans. Another direction is to investigate its potential use in combination with other cancer therapies, such as radiation and immunotherapy. Additionally, researchers can explore the use of AQ4N in other diseases, such as cardiovascular disease and neurological disorders. Finally, there is a need for further research into the mechanism of action of AQ4N, which can help to optimize its use in cancer treatment.
Méthodes De Synthèse
AQ4N can be synthesized through a multi-step process involving the reaction of 9,10-anthracenedione with 9,10-dihydro-9,10-dioxo-1-anthracenylamine. This reaction produces AQ4N in high yields and purity. The synthesis method has been well-established and is reproducible.
Applications De Recherche Scientifique
AQ4N has been extensively studied for its potential use in cancer treatment. It has been found to selectively target hypoxic tumor cells, which are often resistant to traditional chemotherapy. AQ4N is activated under low oxygen conditions, which are commonly found in the core of solid tumors. This activation results in the production of toxic metabolites that selectively kill hypoxic tumor cells. AQ4N has been shown to have potent anti-tumor effects in preclinical studies and is currently being evaluated in clinical trials.
Propriétés
Numéro CAS |
116-76-7 |
|---|---|
Nom du produit |
9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- |
Formule moléculaire |
C42H22N2O6 |
Poids moléculaire |
650.6 g/mol |
Nom IUPAC |
1,4-bis[(9,10-dioxoanthracen-1-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C42H22N2O6/c45-37-21-9-1-3-11-23(21)39(47)33-27(37)15-7-17-29(33)43-31-19-20-32(36-35(31)41(49)25-13-5-6-14-26(25)42(36)50)44-30-18-8-16-28-34(30)40(48)24-12-4-2-10-22(24)38(28)46/h1-20,43-44H |
Clé InChI |
APWOKAUQXMGVOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=C5C(=C(C=C4)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O)C(=O)C9=CC=CC=C9C5=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=C5C(=C(C=C4)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O)C(=O)C9=CC=CC=C9C5=O |
Autres numéros CAS |
116-76-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[1.1.0]butane](/img/structure/B87038.png)
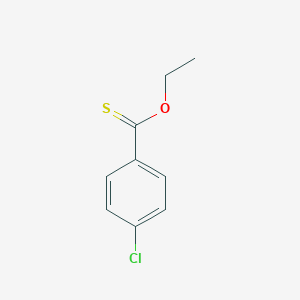
![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)
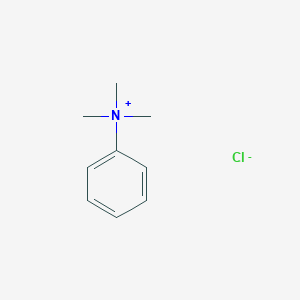
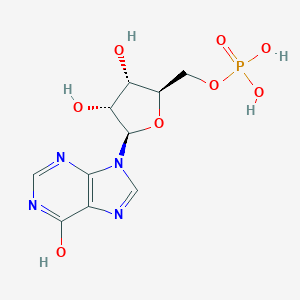
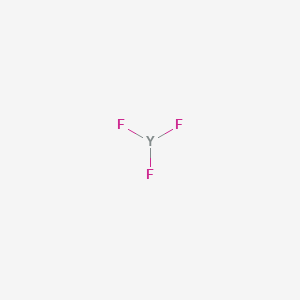
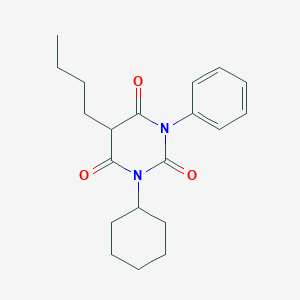
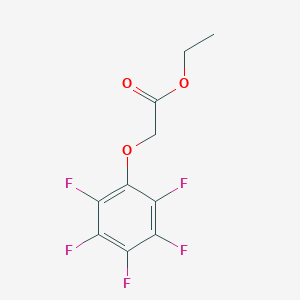
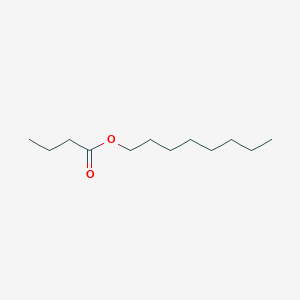
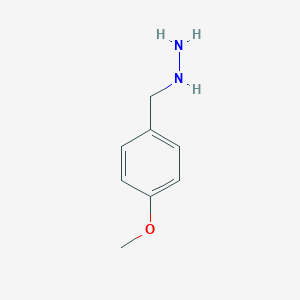
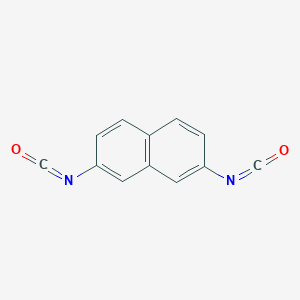
![Ammonium [R-(R*,R*)]-tartrate](/img/structure/B87061.png)
